molecular formula C25H23N3O3S B11648097 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-(propan-2-yl)benzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-(propan-2-yl)benzamide

Cat. No.: B11648097
M. Wt: 445.5 g/mol
InChI Key: SMMPVMBCASVRPN-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-(propan-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a methoxyphenyl group, and a carbamothioyl linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-(propan-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol group using methyl iodide in the presence of a base.

    Carbamothioyl Linkage Formation: This involves the reaction of the benzoxazole derivative with thiocarbamoyl chloride under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with 4-(propan-2-yl)benzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-(propan-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in similar synthetic applications but lacks the benzoxazole ring.

    Fluorine compounds: Share some reactivity patterns but differ significantly in structure and applications.

Uniqueness

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-(propan-2-yl)benzamide is unique due to its combination of a benzoxazole ring, methoxy group, and carbamothioyl linkage, which confer specific chemical and biological properties not found in simpler compounds like ethyl acetoacetate or fluorine compounds.

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C25H23N3O3S/c1-15(2)16-8-10-17(11-9-16)23(29)28-25(32)27-20-14-18(12-13-21(20)30-3)24-26-19-6-4-5-7-22(19)31-24/h4-15H,1-3H3,(H2,27,28,29,32)

InChI Key

SMMPVMBCASVRPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC

Origin of Product

United States

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